(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
The compound (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide features a benzo[d]thiazole core substituted with 5,7-dimethyl groups and a 2-methoxyethyl chain at position 3. The E-configuration of the ylidene moiety ensures a planar geometry, while the 3-methylisoxazole-5-carboxamide group is linked via an amide bond. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic strategies (e.g., oxime cyclization, carboxamide coupling) from related studies can be inferred .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-7-11(2)15-13(8-10)20(5-6-22-4)17(24-15)18-16(21)14-9-12(3)19-23-14/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUKMVOLVJSDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1173431-66-7
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Properties
Research indicates that compounds with isoxazole and benzo[d]thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and Bax .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoxazole (3) | HL-60 | 86 | Induces apoptosis |
| Isoxazole (6) | HL-60 | 755 | Cell cycle arrest |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, particularly against the malaria vector Anopheles gambiae. It was found to inhibit acetylcholinesterase (AChE) in both wild-type and resistant strains of mosquitoes, demonstrating a potential mechanism for its insecticidal action. The inhibition constants () for these compounds were significantly lower than those of traditional insecticides like propoxur, indicating a promising alternative for vector control .
The mechanism through which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, which results in neurotoxicity in insects.
- Gene Expression Modulation : In cancer cells, it alters the expression of key genes involved in cell survival and apoptosis, promoting cell death.
- Interaction with Biological Macromolecules : The benzo[d]thiazole core can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, influencing various biochemical pathways.
Study on Anticancer Activity
A study published in 2015 evaluated the effects of similar isoxazole derivatives on HL-60 cells and reported significant cytotoxicity. The results indicated that certain derivatives led to a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis induction and cell cycle arrest .
Study on Insecticidal Properties
Another investigation focused on the insecticidal properties against Anopheles gambiae. The study highlighted that derivatives with structural similarities to the target compound exhibited high toxicity to both susceptible and resistant strains. The findings underscored the potential for developing new insecticides based on this chemical framework .
Scientific Research Applications
The compound belongs to the family of benzothiazoles and is noted for its diverse biological activities, including:
-
Anticancer Properties
- Research indicates that derivatives of benzothiazole exhibit significant anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer progression, potentially inhibiting tumor growth and metastasis. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
-
Anti-inflammatory Effects
- The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant in the context of chronic inflammatory diseases.
-
Photodynamic Therapy
- The photophysical properties of the compound suggest its utility in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. The compound's ability to absorb light at specific wavelengths makes it a candidate for further exploration in this area.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.
Anti-inflammatory Mechanism
In another study, researchers investigated the anti-inflammatory effects of benzothiazole derivatives on animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
Photodynamic Therapy Application
Research highlighted the potential application of the compound in PDT for skin cancers. The study showed that when activated by specific wavelengths of light, the compound could effectively target and destroy cancerous cells while sparing healthy tissue.
Comparative Analysis Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis, modulation of signaling | Significant cytotoxicity against breast and lung cancer cells |
| Anti-inflammatory | Inhibition of cytokine production | Reduced inflammation in arthritis models |
| Photodynamic Therapy | Light activation producing reactive oxygen species | Effective targeting of skin cancer cells |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects : Alkyl chains (e.g., dodecyl in 5p) enhance lipophilicity, whereas polar groups (methoxyethyl) may improve solubility.
- Biological Activity : Propyl/allyl substituents (–6) correlate with potent anticancer activity, suggesting the target’s methoxyethyl group warrants evaluation against HepG-2 or similar lines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted benzothiazole precursors with isoxazole derivatives. For example, the benzo[d]thiazole core is synthesized via cyclization of 2-amino-5,7-dimethylbenzene-1-thiol with 2-methoxyethyl bromide under reflux in methanol. The final step involves coupling with 3-methylisoxazole-5-carboxamide using trifluoroacetic acid as a catalyst .
- Critical Parameters :
- Temperature: Reflux conditions (~80°C) improve cyclization efficiency.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates.
- Purification: HPLC with a C18 column resolves stereoisomeric impurities .
Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?
- Methodological Answer :
- X-ray crystallography : Confirms the (E)-configuration and bond lengths (e.g., C=N bond: ~1.28 Å, indicative of imine tautomerism) .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 8.2 ppm (isoxazole C-H) and δ 3.4 ppm (methoxyethyl OCH₃) .
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 385.4 matches theoretical mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
